molecular formula C6H5Br2NO B151005 (2,6-Dibromopyridin-3-yl)methanol CAS No. 55483-88-0

(2,6-Dibromopyridin-3-yl)methanol

Cat. No.: B151005
CAS No.: 55483-88-0
M. Wt: 266.92 g/mol
InChI Key: OQMAYLHEFKJFQN-UHFFFAOYSA-N
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Description

(2,6-Dibromopyridin-3-yl)methanol is a chemical compound with the molecular formula C6H5Br2NO and a molecular weight of 266.92 g/mol . It is characterized by the presence of two bromine atoms attached to a pyridine ring, along with a methanol group. This compound is often used in various chemical reactions and research applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method includes the bromination of 3-pyridinemethanol using bromine in the presence of a suitable solvent and catalyst . The reaction conditions often require controlled temperatures and specific reaction times to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of (2,6-Dibromopyridin-3-yl)methanol may involve large-scale bromination processes using automated reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to achieve the required purity levels for industrial applications .

Chemical Reactions Analysis

Types of Reactions

(2,6-Dibromopyridin-3-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of (2,6-Dibromopyridin-3-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atoms and methanol group play crucial roles in binding to these targets, thereby modulating their activity. The exact pathways and molecular interactions depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • 2,6-Dichloropyridin-3-yl)methanol
  • 2,6-Difluoropyridin-3-yl)methanol
  • 2,6-Diiodopyridin-3-yl)methanol

Uniqueness

(2,6-Dibromopyridin-3-yl)methanol is unique due to the presence of bromine atoms, which impart distinct reactivity and properties compared to its chloro, fluoro, and iodo analogs. The bromine atoms provide a balance between reactivity and stability, making it a valuable compound in various chemical and biological applications .

Properties

IUPAC Name

(2,6-dibromopyridin-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5Br2NO/c7-5-2-1-4(3-10)6(8)9-5/h1-2,10H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQMAYLHEFKJFQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1CO)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5Br2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80361247
Record name (2,6-dibromopyridin-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80361247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55483-88-0
Record name (2,6-dibromopyridin-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80361247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a mixture of 1.51 g of 2,6-dibromonicotinic acid (Helvetica Chimica Acta, 1976, 59, 229), 0.72 ml of triethylamine and 30 ml of tetrahydrofuran was added 0.57 ml of ethyl chloroformate at 0° C. After stirring at room temperature for 30 minutes, an insoluble matter was filtered. To the filtrate was added 30 ml of tetrahydrofuran, and then 717 mg of sodium borohydride was added thereto. To this mixture was added 13 ml of methanol at 5° C. followed by stirring for 15 minutes. The reaction mixture was diluted with ethyl acetate and then washed with an aqueous solution of saturated ammonium chloride and brine. The organic layer was dried over anhydrous magnesium sulfate and filtered, and the filtrate was concentrated to give the title compound.
Quantity
1.51 g
Type
reactant
Reaction Step One
Quantity
0.72 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0.57 mL
Type
reactant
Reaction Step Two

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